An In-Depth Technical Guide to 7,8-Dimethylquinoline-5-carboxylic acid: Navigating a Novel Scaffold
An In-Depth Technical Guide to 7,8-Dimethylquinoline-5-carboxylic acid: Navigating a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of a Niche Quinoline Carboxylic Acid
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] From the historical importance of quinine as an antimalarial to the modern clinical use of fluoroquinolone antibiotics, the versatility of the quinoline scaffold is well-established. Within this broad class of molecules, quinoline carboxylic acids have garnered immense interest due to their diverse biological activities, which include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]
This technical guide focuses on a specific, less-explored derivative: 7,8-Dimethylquinoline-5-carboxylic acid . While many quinoline carboxylic acid isomers are well-documented, this particular substitution pattern represents a more novel area of investigation. This guide aims to provide a comprehensive overview of its known identifiers, propose a viable synthetic pathway, and discuss its potential applications in drug discovery by drawing on the established knowledge of related compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the unique chemical space and potential therapeutic utility of this molecule.
Core Identifiers and Physicochemical Properties
A crucial first step in the investigation of any chemical entity is the consolidation of its fundamental identifiers. For 7,8-Dimethylquinoline-5-carboxylic acid, the available information is summarized below. It is important to note that as of the latest search, a specific CAS Registry Number has not been assigned to this compound, which often indicates it is not a commercially cataloged or extensively studied molecule.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 7,8-dimethylquinoline-5-carboxylic acid | PubChem |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| SMILES | CC1=CC(=C2C=CC=NC2=C1C)C(=O)O | [3] |
| InChI | InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) | [3] |
| InChIKey | HCDKZRHXKDZXOQ-UHFFFAOYSA-N | [3] |
| CAS Number | Not Assigned | [3] |
Table 1: Core Identifiers for 7,8-Dimethylquinoline-5-carboxylic acid.
Proposed Synthetic Pathway and Experimental Protocol
A logical starting point would be the hydrolysis of the corresponding nitrile, 7,8-dimethylquinoline-5-carbonitrile, for which a CAS number (2411238-15-6) exists, suggesting its potential availability as a synthetic precursor.
Workflow for the Synthesis of 7,8-Dimethylquinoline-5-carboxylic acid
A proposed synthetic workflow for 7,8-Dimethylquinoline-5-carboxylic acid.
Step-by-Step Experimental Protocol: Hydrolysis of 7,8-dimethylquinoline-5-carbonitrile
This protocol is a generalized procedure and may require optimization for this specific substrate.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7,8-dimethylquinoline-5-carbonitrile (1.0 eq).
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Hydrolysis Conditions (Acidic): Add a 50% (v/v) aqueous solution of sulfuric acid. The volume should be sufficient to ensure complete dissolution of the starting material upon heating.
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Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. The product may precipitate at this stage.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
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If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activities and Therapeutic Applications
The quinoline carboxylic acid scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. While 7,8-Dimethylquinoline-5-carboxylic acid itself has not been extensively profiled, its structural motifs suggest several promising avenues for investigation.
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Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The introduction of methyl groups on the quinoline ring can modulate lipophilicity and steric interactions within the enzyme's binding pocket, potentially leading to novel antimicrobial agents.[1]
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Anticancer Properties: A significant mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][5] Cancer cells, with their high proliferative rate, are particularly vulnerable to the depletion of pyrimidines. The specific substitution pattern of 7,8-Dimethylquinoline-5-carboxylic acid may offer a unique binding mode to DHODH or other oncology targets.
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Antimalarial and Antihypoxic Potential: The quinoline core is central to antimalarial drugs like chloroquine. Research on related dimethylthieno[2,3-b]quinoline-2-carboxylic acid has demonstrated its ability to modify the oxidative stress response in Plasmodium berghei-infected erythrocytes, highlighting the potential of this class of compounds in combating malaria.[6] Additionally, certain tetrahydroquinoline carboxylic acid derivatives have been investigated for their antihypoxic activity.[7]
Expected Analytical Characterization
For researchers who successfully synthesize this compound, a thorough analytical characterization is essential for structure confirmation. Based on the known spectroscopic features of carboxylic acids and quinoline derivatives, the following data can be anticipated:[8]
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¹H NMR Spectroscopy:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.
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Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (7-9 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution.
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Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups will be present in the upfield region, likely between 2-3 ppm.
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-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (-C=O): A characteristic peak for the carboxylic acid carbonyl carbon is expected between 160-185 ppm.
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Aromatic and Quinoline Carbons: Multiple peaks will be observed in the aromatic region (110-160 ppm).
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Methyl Carbons (-CH₃): Two peaks in the upfield region corresponding to the two methyl carbons.
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-
Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.22 g/mol ).
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Conclusion and Future Directions
7,8-Dimethylquinoline-5-carboxylic acid represents an intriguing yet underexplored molecule within the rich chemical landscape of quinoline derivatives. While the absence of a CAS number and extensive literature highlights its novelty, it also presents a unique opportunity for original research. The proposed synthetic route via hydrolysis of the corresponding nitrile offers a practical starting point for its preparation. Based on the extensive pharmacology of related quinoline carboxylic acids, this compound is a promising candidate for screening in antimicrobial, anticancer, and antiprotozoal assays. This technical guide provides a foundational framework to encourage and facilitate further investigation into the synthesis, characterization, and potential therapeutic applications of this novel chemical entity.
References
-
PubChem. 7,8-dimethylquinoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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Pérez-Moreno, G., et al. (2015). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Experimental Parasitology, 155, 68-75. [Link]
- Kaur, M., & Singh, M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
-
Ladds, M. J. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(15), 6732-6743. [Link]
-
Applichem. 7,8-Dimethylquinoline-3-carboxylic acid. [Link]
-
Mamedov, V. A., et al. (2017). Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. ResearchGate. [Link]
- Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
- Rudenko, D. A., et al. (2012). Interaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with pentafluorphenyl hydrazine. Fluorine notes, 2(81).
-
U.S. Environmental Protection Agency. CAS Registry - List Details. [Link]
-
NIST. (3S,3aR,6R,8aS)-7,7-Dimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid. [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 7,8-dimethylquinoline-5-carboxylic acid (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
